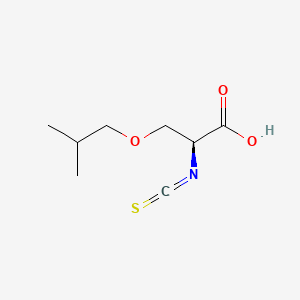
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid is a chiral compound with a unique structure that includes an isobutoxy group and an isothiocyanate group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Isobutoxy-2-isothiocyanatopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-hydroxy-2-isobutoxypropanoic acid.
Isothiocyanation: The hydroxyl group is converted to an isothiocyanate group using reagents like thiophosgene or ammonium thiocyanate under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid can undergo various chemical reactions, including:
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The isothiocyanate group can be reduced to form amines or other derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas or other compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or thiols.
Substitution: Thioureas or other substituted derivatives.
Scientific Research Applications
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isothiocyanate derivatives have shown promise.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Isobutoxy-2-isothiocyanatopropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Isobutoxy-2-isocyanatopropanoic acid: Similar structure but with an isocyanate group instead of an isothiocyanate group.
(S)-3-Isobutoxy-2-thiocyanatopropanoic acid: Similar structure but with a thiocyanate group instead of an isothiocyanate group.
Uniqueness
(S)-3-Isobutoxy-2-isothiocyanatopropanoic acid is unique due to the presence of both an isobutoxy group and an isothiocyanate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H13NO3S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(2S)-2-isothiocyanato-3-(2-methylpropoxy)propanoic acid |
InChI |
InChI=1S/C8H13NO3S/c1-6(2)3-12-4-7(8(10)11)9-5-13/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
NXLNILOBZWBTOX-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)COC[C@@H](C(=O)O)N=C=S |
Canonical SMILES |
CC(C)COCC(C(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















